molecular formula C13H8BrIN2O2S B1441211 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine CAS No. 889939-26-8

4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine

Cat. No. B1441211
M. Wt: 463.09 g/mol
InChI Key: JVCKOYFZXMUSEY-UHFFFAOYSA-N
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Description

“4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine” is a derivative of azaindole . Azaindoles and their derivatives exhibit significant biological activities and have contributed to the generation of new therapeutic agents .


Synthesis Analysis

The synthesis of this compound was based on the selective Suzuki cross-coupling of “4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine” with diverse phenylboronic acids to give the 2-aryl intermediates in good yields .


Molecular Structure Analysis

The indole ring in this compound is highly reactive at its 3-position toward protonation, halogenation, alkylation, and acylation . Electrophilic substitution can be combined with inter- or intramolecular addition at C-2 .

Scientific Research Applications

  • Synthesis of Indole Derivatives

    • Field : Organic Chemistry
    • Application : This compound is used in the synthesis of indole derivatives, which are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and are important types of molecules and natural products .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
  • Design of Kinase Inhibitors

    • Field : Medicinal Chemistry
    • Application : Azaindole derivatives, which could potentially be synthesized from the given compound, are used in the design of kinase inhibitors .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The use of this framework has contributed to the generation of new therapeutic agents .
  • Discovery of GSK1070916

    • Field : Pharmaceutical Research
    • Application : This compound was used to discover GSK1070916, a potent and selective inhibitor of Aurora B/C kinase .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase .

Future Directions

Azaindoles have been recognized as privileged structures in biological process modulation, in medicinal chemistry, and drug discovery programs . Their commercial availability has steadily increased and synthetic innovation has been continuously updated . This suggests that “4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine” and similar compounds may continue to play a significant role in future research and development.

properties

IUPAC Name

1-(benzenesulfonyl)-4-bromo-2-iodopyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrIN2O2S/c14-11-6-7-16-13-10(11)8-12(15)17(13)20(18,19)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCKOYFZXMUSEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrIN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70677203
Record name 1-(Benzenesulfonyl)-4-bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine

CAS RN

889939-26-8
Record name 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=889939-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Benzenesulfonyl)-4-bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a −78° C. solution of Example 135A (250 mg, 0.741 mmol) in 10 mL tetrahydrofuran was added lithium diisopropylamide (2.0M solution in tetrahydrofuran, 0.556 mL, 1.112 mmol) slowly over the course of 5 minutes. The resulting solution was stirred at the same temperature for 30 minutes after which iodine (376 mg, 1.483 mmol) in 5 mL of tetrahydrofuran was slowly added over 10 minutes. The reaction was stirred at −78° C. for 2.5 hours, and was quenched by addition of 1M aqueous sodium thiosulfate solution. The mixture was extracted with dichloromethane. The combined organic layers were washed with brine, dried over MgSO4, filtered, and concentrated to give the title compound. MS (ESI+) m/z 462 (M+1).
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
0.556 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
376 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ND Adams, JL Adams, JL Burgess… - Journal of medicinal …, 2010 - ACS Publications
The Aurora kinases play critical roles in the regulation of mitosis and are frequently overexpressed or amplified in human tumors. Selective inhibitors may provide a new therapy for the …
Number of citations: 116 pubs.acs.org

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